molecular formula C17H15N3O B11843984 3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline CAS No. 654650-98-3

3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline

Cat. No.: B11843984
CAS No.: 654650-98-3
M. Wt: 277.32 g/mol
InChI Key: YVMDQVIKKZAADG-UHFFFAOYSA-N
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Description

3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is a heterocyclic compound that features a chromeno-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with chromone derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylchromeno[2,3-c]pyrazol-4(1H)-one
  • 1-Methylchromeno[3,4-b]pyrrol-4(3H)-ones
  • Pyrazolo[3,4-b]pyridines

Uniqueness

3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is unique due to its specific chromeno-pyrazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

654650-98-3

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

3-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline

InChI

InChI=1S/C17H15N3O/c1-11-15-10-21-16-8-3-2-7-14(16)17(15)20(19-11)13-6-4-5-12(18)9-13/h2-9H,10,18H2,1H3

InChI Key

YVMDQVIKKZAADG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC(=C4)N

Origin of Product

United States

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